(2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid
Description
(2S)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a thiophene sulfonyl substituent and a carboxylic acid group. Its molecular formula is C₁₀H₁₁NO₃S (MW: 225.26 g/mol), with a stereospecific (2S) configuration . Key structural attributes include:
- SMILES:
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CS2)C(=O)O - InChIKey:
IILFMWQTZZFXTM-ZETCQYMHSA-N(derived from a closely related analog with a carbonyl group instead of sulfonyl) .
The compound’s collision cross-section (CCS) values, predicted via mass spectrometry, range from 150.5–158.2 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺), suggesting moderate conformational flexibility . Limited literature exists on its synthesis or applications, necessitating comparisons with structurally similar compounds for functional insights.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S2/c11-9(12)7-3-1-5-10(7)16(13,14)8-4-2-6-15-8/h2,4,6-7H,1,3,5H2,(H,11,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTQCMVKWAKECO-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid typically involves the condensation of thiophene derivatives with pyrrolidine-2-carboxylic acid under specific conditions. One common method includes the use of sulfonyl chlorides in the presence of a base to introduce the sulfonyl group onto the thiophene ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In the realm of chemistry, (2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, enabling researchers to explore new compounds with potentially beneficial properties.
Biology
The compound has been investigated for its biological activities , particularly in enzyme inhibition and receptor modulation. Studies suggest that it may interact with specific molecular targets, influencing biological pathways such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes.
- Receptor Modulation : It can modulate receptor activity, which may have implications in drug development.
Medicine
In medical research, this compound has shown promise for its therapeutic properties , including:
- Anti-inflammatory Activity : Preliminary studies indicate potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Research has explored its role as an inhibitor of thioredoxin reductase, an enzyme linked to cancer progression. Inhibitors targeting this enzyme have shown potential in reducing tumor growth in certain cancer cell lines .
Industry Applications
The compound is also utilized in the development of novel materials and as a precursor in synthesizing specialty chemicals. Its unique chemical properties make it suitable for producing various industrially relevant compounds.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Enables synthesis of diverse compounds |
| Biology | Enzyme inhibition, receptor modulation | Potential interactions with key biological targets |
| Medicine | Anti-inflammatory, anticancer | Inhibits thioredoxin reductase; reduces tumor growth |
| Industry | Novel materials development | Precursor in specialty chemical synthesis |
Case Studies
- Thioredoxin Reductase Inhibition : A study demonstrated that this compound inhibits thioredoxin reductase activity in cancer cell lines such as MDA-MB-231. The inhibition led to reduced levels of intracellular reduced thioredoxin, suggesting a mechanism for its anticancer effects .
- Biological Activity Investigations : Research focusing on the biological activities of sulfonyl-containing pyrrolidines highlighted the compound's potential as an enzyme inhibitor. Further studies are needed to elucidate specific mechanisms and therapeutic applications .
Mechanism of Action
The mechanism of action of (2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Thiophene-2-carboxylic Acid
Molecular Formula : C₅H₄O₂S (MW: 128.15 g/mol)
Key Features :
- Simpler structure with a thiophene ring directly bonded to a carboxylic acid group .
- Lacks the pyrrolidine backbone and sulfonyl group present in the target compound.
| Parameter | Target Compound | Thiophene-2-carboxylic Acid |
|---|---|---|
| Molecular Weight | 225.26 g/mol | 128.15 g/mol |
| Functional Groups | Sulfonyl, Carboxylic Acid | Carboxylic Acid |
| Predicted CCS [M+H]⁺ | 150.5 Ų | N/A |
| Applications | Underexplored | Lab reagent, organic synthesis |
Key Differences :
- This may improve binding affinity in enzyme interactions but reduce solubility in nonpolar solvents .
(2S)-1-(Thiophene-2-carbonyl)Pyrrolidine-2-carboxylic Acid
Molecular Formula: C₁₀H₁₁NO₃S (MW: 225.26 g/mol) Key Features:
- Structural isomer of the target compound, differing in the carbonyl (C=O) group instead of sulfonyl (SO₂) at the pyrrolidine nitrogen .
| Parameter | Target Compound (Sulfonyl) | Carbonyl Analog |
|---|---|---|
| Functional Group | -SO₂- | -CO- |
| Electron Effects | Strong electron-withdrawing | Moderate electron-withdrawing |
| CCS [M+H]⁺ | 150.5 Ų | 150.5 Ų (identical backbone) |
Key Differences :
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Molecular Formula : C₆H₅ClN₂O₂ (MW: 188.57 g/mol)
Key Features :
| Parameter | Target Compound | Pyrimidine Derivative |
|---|---|---|
| Core Structure | Pyrrolidine + Thiophene | Pyrimidine |
| Substituents | Sulfonyl, Carboxylic Acid | Chloro, Methyl, Carboxylic Acid |
| Molecular Weight | 225.26 g/mol | 188.57 g/mol |
Key Differences :
Thiazolidine-4-carboxylic Acid Derivatives
Example : (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic Acid
Key Features :
| Parameter | Target Compound | Thiazolidine Derivative |
|---|---|---|
| Ring Size | 5-membered pyrrolidine | 5-membered thiazolidine |
| Stereochemistry | (2S) configuration | (4S) configuration |
| Functional Groups | Sulfonyl, Carboxylic Acid | Carboxylic Acid, Dioxo groups |
Key Differences :
- Thiazolidine derivatives often exhibit rigid conformations due to fused rings, whereas the target compound’s pyrrolidine allows greater flexibility .
Research Implications and Gaps
- Electronic Effects : The sulfonyl group in the target compound may confer unique reactivity in catalysis or medicinal chemistry compared to carbonyl or carboxylic acid analogs .
- Analytical Utility : Similar CCS values to its carbonyl analog suggest comparable behavior in mass spectrometry, aiding identification .
- Literature Gaps: No peer-reviewed studies on the target compound’s synthesis, bioactivity, or industrial applications were identified, highlighting a critical research need.
Biological Activity
(2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound this compound features a pyrrolidine core with a thiophene ring and a sulfonyl group, contributing to its unique biological profile. The molecular formula is C₉H₁₁N₁O₃S₂, with a molecular weight of 233.32 g/mol.
1. Antiviral Properties
Recent studies have highlighted the compound's potential as an inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. Thiophene-2-carboxylic acids, structurally related to our compound, have shown promising results in inhibiting HCV replication in vitro. Structure-activity relationship (SAR) studies indicate that modifications on the thiophene ring can enhance antiviral efficacy .
2. Antioxidant Activity
The antioxidant activity of derivatives related to thiophene compounds has been documented, suggesting that this compound may exhibit similar properties. The ability to scavenge free radicals was assessed using the DPPH assay, where compounds demonstrated varying degrees of inhibition . This suggests potential applications in oxidative stress-related conditions.
3. Anti-inflammatory Effects
Research indicates that compounds with thiophene structures can trigger the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in endothelial cells . This activity may be relevant for understanding the inflammatory pathways influenced by this compound.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Polymerases : Similar compounds have been shown to inhibit viral replication through interference with polymerase activity.
- Antioxidant Mechanism : The ability to donate hydrogen atoms to free radicals plays a crucial role in mitigating oxidative damage.
- Cytokine Modulation : The compound may influence signaling pathways that regulate cytokine production, thereby affecting inflammatory responses.
Case Study 1: HCV Inhibition
A study conducted on Huh-7 cells demonstrated that analogs of thiophene derivatives inhibited HCV subgenomic RNA replication effectively. The most potent inhibitors showed IC50 values in the low micromolar range, indicating strong antiviral activity .
Case Study 2: Antioxidant Assessment
In an experimental setup using the DPPH assay, various thiophene derivatives were tested for their radical scavenging abilities. The results indicated that certain modifications significantly enhanced antioxidant capacity, suggesting that this compound could be optimized for better efficacy .
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for (2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves sulfonylation of a chiral pyrrolidine precursor. For example, L-proline derivatives can be functionalized with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, as seen in similar pyrrolidine syntheses . Post-reaction, chiral HPLC or polarimetry is used to confirm enantiomeric excess (>98% ee) .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent degradation via sulfonyl group hydrolysis. Stability studies on analogous sulfonamides suggest susceptibility to moisture and light; thus, desiccants and UV-protective packaging are critical .
Q. What analytical techniques are optimal for structural confirmation and purity assessment?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm substitution patterns (e.g., thiophene sulfonyl group at N1, carboxylic acid at C2).
- HPLC : Chiral columns (e.g., Chiralpak AD-H) for enantiopurity verification.
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (theoretical MW: 289.35 g/mol) .
Advanced Research Questions
Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The thiophene-2-sulfonyl group acts as a strong electron-withdrawing group, activating the pyrrolidine ring for nucleophilic attack at C3 or C4 positions. Kinetic studies on related sulfonamides show enhanced reactivity with amines or thiols under mild basic conditions (pH 8–9) . Competing side reactions (e.g., ring-opening) can be mitigated by temperature control (<40°C) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC variability) may arise from differences in:
- Assay Conditions : Buffer pH (optimal range: 7.4–7.8) and ionic strength.
- Protein Source : Species-specific enzyme isoforms (e.g., human vs. murine proteases).
Validate results using orthogonal assays (e.g., SPR for binding affinity, cellular assays for functional activity) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Perform molecular dynamics simulations to assess:
- LogP : Predict lipophilicity using software like Schrödinger’s QikProp.
- Metabolic Stability : CYP450 interaction profiles via docking (e.g., AutoDock Vina).
Prioritize derivatives with reduced sulfonyl group polarity while retaining hydrogen-bonding capacity .
Key Considerations for Experimental Design
- Stereochemical Integrity : Monitor via periodic chiral HPLC during multi-step syntheses .
- Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to acute toxicity risks (LD data for analogs: 150 mg/kg in rodents) .
- Environmental Impact : Follow ECHA guidelines for disposal (incineration with alkali scrubbers for sulfonamide waste) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
